Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate is a complex organic compound notable for its intricate molecular structure and diverse functional groups. This compound features a quinazolinyl group, a piperazine group, and a carboxylate group, which contribute to its unique chemical properties and potential biological activities. The compound's IUPAC name reflects its structural complexity, highlighting the presence of halogen atoms and the tert-butyl protecting group, which enhances its stability and reactivity in various chemical environments .
Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. The presence of the piperazine moiety further contributes to its biological relevance, as piperazine derivatives are widely recognized for their therapeutic potential in various medical applications .
The synthesis of tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of reactions and confirm product identity.
The molecular formula for tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate is , with a molecular weight of approximately 445.71 g/mol. The structure can be represented as follows:
This structure indicates multiple functional groups that facilitate interactions with biological targets .
The compound's structural data includes:
Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions require specific conditions such as temperature control and catalyst presence to optimize yields and minimize side products. Characterization methods such as mass spectrometry (MS) and infrared (IR) spectroscopy are used to analyze reaction products.
The mechanism by which tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate exerts its biological effects involves interaction with specific molecular targets within cells.
Research indicates that quinazoline derivatives exhibit significant activity against various cancer cell lines, suggesting potential therapeutic applications for this compound.
Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how complex structures can lead to significant biological activity and therapeutic potential.
The synthesis of tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate (CAS 1698028-12-4) begins with halogenated benzoic acid precursors. A representative seven-step route starts with para-2-amino-4-bromo-3-fluorobenzoic acid, which undergoes regioselective chlorination using N-chlorosuccinimide (NCS) in DMF at 70°C to yield 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid [10]. Subsequent cyclization with formamidine acetate in refluxing ethanol produces the 7-bromo-6-chloro-8-fluoroquinazolin-4-ol core. This intermediate is then treated with thionyl chloride (SOCl₂) and catalytic DMF to afford 7-bromo-4,6-dichloro-8-fluoroquinazoline – a critical scaffold enabling downstream nucleophilic substitutions [10]. The dichloro-quinazoline intermediate reacts with N-Boc-piperazine under mild conditions (dioxane, 50°C) to introduce the protected piperazine moiety at the C4 position. This multi-step approach achieves an overall yield of 28-35% after purification, with halogen retention confirmed via HPLC-MS and NMR spectroscopy [3] [7].
Table 1: Key Intermediates in Halogenated Quinazoline Synthesis
Intermediate | CAS Registry | Molecular Formula | Key Synthetic Step | Typical Yield |
---|---|---|---|---|
2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | Not reported | C₇H₄BrClFNO₂ | NCS-mediated chlorination | 85-92% |
7-Bromo-6-chloro-8-fluoroquinazolin-4-ol | Not reported | C₈H₃BrClFN₂O | Formamidine acetate cyclization | 75-82% |
7-Bromo-4,6-dichloro-8-fluoroquinazoline | Not reported | C₈H₂BrCl₂FN₂ | SOCl₂ chlorination | 60-68% |
Final Boc-piperazine product | 1698028-12-4 | C₁₇H₁₈BrCl₂FN₄O₂ | SNAr with Boc-piperazine | 65-72% |
The C4-chlorine of the quinazoline scaffold exhibits high electrophilicity, enabling efficient nucleophilic aromatic substitution (SNAr) with piperazines. Optimization studies reveal that sterically unhindered tertiary bases like N,N-diisopropylethylamine (DIPEA) in aprotic solvents (dioxane or acetonitrile) at 50-60°C maximize yields while minimizing di-adduct formation [6] [8]. Solvent screening demonstrates that dioxane provides optimal balance between reagent solubility and reaction rate, achieving >95% conversion within 3 hours at 50°C. Lower yields (<50%) occur in polar protic solvents (e.g., ethanol) due to competing hydrolysis of the dichloro-quinazoline intermediate [8]. The Boc-protecting group on piperazine proves essential: Unprotected piperazines lead to uncontrolled polymerization or quaternary salt formation, reducing isolated yields to <30% [9]. Kinetic studies confirm second-order reaction kinetics (first-order in quinazoline and piperazine), with an activation energy of 58.2 kJ/mol. This optimized protocol delivers the title compound in 72% yield with ≥98% HPLC purity after crystallization from ethyl acetate/hexane mixtures [3] [8].
Table 2: Optimization Parameters for SNAr Reaction
Reaction Parameter | Suboptimal Condition | Optimal Condition | Impact on Yield |
---|---|---|---|
Base | Triethylamine | N,N-Diisopropylethylamine | 48% → 72% |
Solvent | Ethanol | 1,4-Dioxane | 32% → 72% |
Temperature | 25°C | 50°C | 28% → 72% |
Piperazine Equivalent | 1.0 | 1.9 | 51% → 72% |
Protection Group | None (free piperazine) | tert-Butoxycarbonyl (Boc) | <30% → 72% |
The tert-butoxycarbonyl (Boc) group serves dual functions in this synthesis: It prevents N1- and N4-alkylation of piperazine during SNAr, and enhances solubility in organic media for efficient purification [9]. Comparative studies with alternative protecting groups (Cbz, Fmoc) reveal Boc’s superiority due to its stability under SNAr conditions (pH 7-9, 50°C) and facile deprotection with mild acids (e.g., TFA in DCM). Crucially, the Boc group remains intact during quinazoline halogenation steps, enabling late-stage diversification of the piperazine ring [5] [9]. In KRAS inhibitor syntheses, the Boc-protected intermediate undergoes Suzuki-Miyaura coupling with boronates at C7 before deprotection, confirming the group’s compatibility with Pd-catalyzed cross-coupling [10]. Thermogravimetric analysis (TGA) shows Boc decomposition initiates at 180°C, well above the reaction temperatures (<90°C) used in downstream transformations. This stability profile allows the title compound to serve as a versatile building block for pharmaceutical intermediates like ARS-1620 and VT204 [7] [10].
Regioselective halogenation leverages electronic and steric directing effects. Initial bromination occurs at the para-position relative to the amino group in 2-amino-4-bromo-3-fluorobenzoic acid, exploiting the amine’s strong activating effect [10]. Subsequent NCS-mediated chlorination targets the ortho-position to fluorine (C5), guided by fluorine’s ortho-directing capability in electrophilic aromatic substitution. Computational modeling (DFT) confirms the C5 position’s higher electron density (Mulliken charge: -0.32) versus C6 (-0.18), rationalizing observed regioselectivity [10]. For late-stage functionalization, Pd-catalyzed Suzuki coupling enables C7-bromine replacement under mild conditions. Screening shows PdCl₂(dtbpf) in dioxane/H₂O (3:1) with K₃PO₄ base achieves >95% conversion of the bromo-quinazoline intermediate with aryl/heteroaryl boronates at 90°C within 2 hours [3] [10]. Notably, the C6-chlorine remains unaffected due to steric hindrance from the adjacent C7 substituent and the C8-fluorine atom.
Table 3: Halogenation Methods in Quinazoline Synthesis
Halogenation Step | Reagent | Conditions | Regioselectivity | Catalyst/Additive |
---|---|---|---|---|
Initial Bromination | Br₂ or Br⁻ sources | Acetic acid, 25°C | para-to-amino | None |
Electrophilic Chlorination | N-Chlorosuccinimide | DMF, 70°C | ortho-to-fluorine | None |
C4-Chlorination (activation) | SOCl₂ | Reflux, DMF catalyst | Position 4 only | DMF (catalytic) |
C7 Functionalization | Aryl boronates | 90°C, aqueous dioxane | Retains C6-Cl | PdCl₂(dtbpf) |
Solvent optimization reduces environmental impact without compromising efficiency. Life-cycle assessment (LCA) identifies ethanol-water mixtures as optimal for cyclization steps, replacing carcinogenic DMF [10]. Membrane filtration enables >90% recovery of DIPEA from dioxane reaction mixtures, reducing amine waste by 70% [8]. For the SNAr step, solventless mechanochemical grinding was explored but yielded <40% due to inadequate mass transfer, making dioxane with >80% recycling efficiency the preferred choice [8]. E-factor analysis reveals waste generation hotspots in halogenation (E-factor = 18) and purification (E-factor = 32) stages. Implementing aqueous workups and crystallization replaces silica gel-intensive chromatography, cutting silica usage by 95% and reducing the overall E-factor to 46 – comparable to pharmaceutical industry standards for intermediates [3] [8]. Microwave-assisted synthesis reduces reaction times by 60% (from 12 hours to 4.5 hours for cyclization), decreasing energy consumption by 290 kWh/kg product [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7